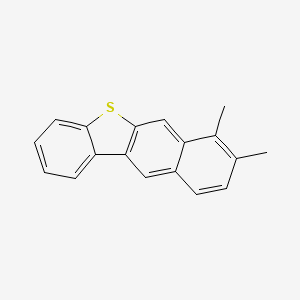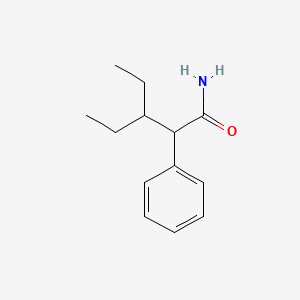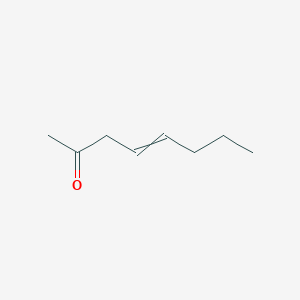
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a propyl chain linked to a phenoxy group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting o-tolyl alcohol with phenol in the presence of a suitable catalyst.
Attachment of the Propyl Chain: The phenoxy intermediate is then reacted with 1-bromo-3-chloropropane to introduce the propyl chain.
Formation of the Piperidine Ring: The resulting compound is further reacted with piperidine to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the compound into its hydrochloride form, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride
- 1-[2-[o-(o-Tolyloxy)phenoxy]propyl]piperidine
Uniqueness
Piperidine, 1-(3-(o-(o-tolyloxy)phenoxy)propyl)-, hydrochloride stands out due to its unique combination of a piperidine ring and a phenoxy group linked by a propyl chain. This structure imparts specific chemical and biological properties, making it suitable for a wide range of applications. Its hydrochloride form further enhances its solubility and stability, distinguishing it from other similar compounds.
属性
CAS 编号 |
26321-09-5 |
|---|---|
分子式 |
C21H28ClNO2 |
分子量 |
361.9 g/mol |
IUPAC 名称 |
1-[3-[2-(2-methylphenoxy)phenoxy]propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-18-10-3-4-11-19(18)24-21-13-6-5-12-20(21)23-17-9-16-22-14-7-2-8-15-22;/h3-6,10-13H,2,7-9,14-17H2,1H3;1H |
InChI 键 |
BTZYDPJXNWJMLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2OCCCN3CCCCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



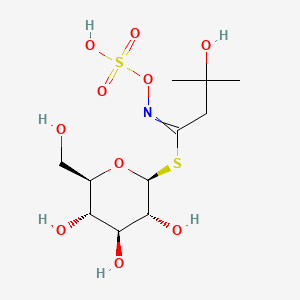

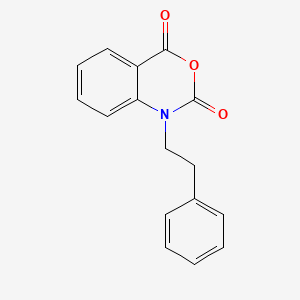
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)

![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
